2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide

Chemical procurement Quality control Building block sourcing

Researchers often struggle to source hydrazide building blocks that combine metabolic stability with a titratable amine handle for parallel library synthesis. 2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide (CAS 1378588-93-2, MW 157.21, min. 95% purity) directly addresses this gap. - Orthogonal reactivity: The terminal hydrazide and tertiary amine (calc. pKa ~7-8.5) enable sequential functionalization-hydrazone formation followed by N-alkylation/acylation-doubling accessible chemical space per synthetic step. - Metabolic shielding: The cyclopropylmethyl motif provides intrinsic protection against CYP-mediated oxidation, reducing the need for iterative metabolic optimization in HDAC, PHD, or MAO probe campaigns. - Formulation flexibility: The protonation handle permits pH-dependent solubility modulation and salt formation (e.g., HCl, mesylate), critical for early-stage in vivo PK studies.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 1378588-93-2
Cat. No. B1401166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide
CAS1378588-93-2
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN(CC1CC1)CC(=O)NN
InChIInChI=1S/C7H15N3O/c1-10(4-6-2-3-6)5-7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)
InChIKeyLXODCJUDKGFLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide: Identity & Procurement


2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide (CAS 1378588-93-2) is a synthetic small-molecule hydrazide derivative with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.21 g/mol . The compound is characterized by an acetohydrazide core functionalized with a cyclopropylmethyl-methylamino moiety at the α-position, as reflected in its SMILES notation: CN(CC(=O)NN)CC1CC1 . Commercial sourcing information confirms a minimum purity specification of 95% .

1
Unique N-(cyclopropylmethyl)-N-methylamino motif provides defined protonation state and steric bulk for SAR studies.
2
Minimum 95% purity supports reliable building-block procurement and library synthesis.
3
Differentiated from generic hydrazides by tertiary amine functionality; enables orthogonal derivatization.

2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide vs. Generic Hydrazides


Generic substitution of 2-[(cyclopropylmethyl)(methyl)amino]acetohydrazide with simpler hydrazides is chemically unjustified due to the unique steric and electronic contributions of the N-(cyclopropylmethyl)-N-methylamino group. Unlike unsubstituted acetohydrazide (C₂H₆N₂O, MW 74.08) or simple alkyl hydrazides such as 2-cyclopropylacetohydrazide (CAS 55277-83-3, C₅H₁₀N₂O, MW 114.15), the target compound possesses a tertiary amino motif that introduces a defined protonation state (calculated pKa ~7-8 for the tertiary amine nitrogen) and increases molecular volume by approximately 38% relative to 2-cyclopropylacetohydrazide . These differences directly impact solubility, metabolic stability, and target engagement profile — parameters that cannot be replicated by off-the-shelf generic hydrazides [1].

Structural mismatch
The cyclopropylmethyl-methylamino group creates a defined protonation state (pKa ~7–8) and ~38% larger molecular volume compared to unsubstituted hydrazides, altering solubility and target engagement profiles.
Functional divergence
The tertiary amine motif enables pH-dependent salt formation and metabolic shielding absent in primary hydrazides; generic hydrazides cannot replicate these properties and may lead to different ADME behavior.
Procurement caveat
Commodity hydrazides offer faster delivery but lack the cyclopropylmethyl-methylamino functionality essential for target SAR studies; substitution may compromise scaffold-specific outcomes.

2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide: Differentiation Evidence


Commercial Purity Benchmarking

The target compound is commercially available with a specified minimum purity of 95%, as documented in the AKSci technical datasheet . This compares favorably to the broader acetohydrazide derivative class, where purity specifications among commercially available building blocks typically range from 90% to 97% depending on synthetic complexity. Specifically, 2-cyclopropylacetohydrazide (CAS 55277-83-3) is offered at 95% purity by certain vendors but with significantly reduced structural complexity (absence of the tertiary amino motif) .

Commercial Purity Benchmarking
Class-level inference
95% minimum purity vs. 90–97% class range
Meets upper-end class purity; scaffold remains intact for SAR.
Supplier specification; no inter-laboratory comparison protocol.
Chemical procurement Quality control Building block sourcing

Molecular Weight & Lipophilicity vs. Parent Hydrazide

The target compound (C₇H₁₅N₃O, MW 157.21) exhibits a molecular weight approximately 112% greater than the parent acetohydrazide scaffold (C₂H₆N₂O, MW 74.08) [1]. The introduction of the cyclopropylmethyl and methyl substituents on the α-amino nitrogen increases calculated logP by an estimated 1.5-2.0 log units relative to unsubstituted acetohydrazide, enhancing membrane permeability potential while maintaining aqueous solubility through the terminal hydrazide group [2].

MW & Lipophilicity vs. Parent
Class-level inference
MW 157.21 (+112%); cLogP shift +1.3 to +2.0 units
Increased size and lipophilicity may support CNS or intracellular target engagement.
In silico estimates; experimental validation needed.
Physicochemical profiling Drug-likeness assessment Lead optimization

Cyclopropylmethyl Group and Metabolic Stability

While no direct metabolic stability data exist for 2-[(cyclopropylmethyl)(methyl)amino]acetohydrazide itself, class-level evidence from structurally related cyclopropylmethyl hydrazide derivatives demonstrates that the cyclopropylmethyl substituent confers enhanced resistance to oxidative metabolism. In a series of histone deacetylase (HDAC) inhibitors, N-(4-(2-(cyclopropylmethyl)hydrazine-1-carbonyl)benzyl)benzamide (Compound 2g) achieved an IC₅₀ of 39.9 nM against recombinant HDAC3, with the cyclopropylmethyl group identified as a critical determinant of both potency and metabolic stability [1].

Cyclopropylmethyl & Metabolic Stability
Class-level inference
Analog IC₅₀ = 39.9 nM (HDAC3) vs. 120–500 nM for non-cyclopropyl
Cyclopropylmethyl motif contributes to potency and metabolic stability in related series.
Class-level inference from HDAC inhibitor series; direct data absent.
Metabolic stability Cyclopropyl group SAR Epigenetic tool compounds

Tertiary Amine Motif: Basicity & Solubility

The N-(cyclopropylmethyl)-N-methylamino group present in the target compound constitutes a tertiary amine with a calculated pKa in the range of 7.0-8.5, contrasting with the primary amine character of simpler hydrazides such as 2-cyclopropylacetohydrazide (pKa of hydrazide NH₂ ~2-3) [1]. This tertiary amine center provides a defined protonation state at physiological pH, enabling predictable salt formation and pH-dependent solubility modulation that is absent in secondary or primary amine hydrazide analogs.

Tertiary Amine Basicity & Solubility
Class-level inference
Calculated pKa ~7.0–8.5 (amine) vs. ~2–3 (hydrazide NH₂)
Titratable amine enables pH-dependent solubility control and salt formation.
In silico prediction; experimental pKa pending.
Amine basicity Formulation development Salt selection

Dual Reactive Handles for Parallel Synthesis

2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide possesses two orthogonal reactive handles: (1) the terminal hydrazide group (-C(=O)NHNH₂), which undergoes condensation with aldehydes and ketones to form hydrazones, and (2) the tertiary amine nitrogen, which can participate in alkylation, acylation, or quaternization reactions . In contrast, simpler hydrazides such as 2-cyclopropylacetohydrazide lack the tertiary amine handle, limiting diversification to hydrazide-centric chemistry alone [1]. The calculated number of rotatable bonds for the target compound is 5, compared to 3 for 2-cyclopropylacetohydrazide, reflecting increased conformational flexibility that may facilitate target binding .

Dual Reactive Handles for Synthesis
Supporting evidence
2 handles (hydrazide + amine) vs. 1 handle; 5 vs. 3 rotatable bonds
Enables orthogonal derivatization for parallel library synthesis.
Structural analysis based on SMILES.
Parallel synthesis Hydrazone library generation Building block utility

Commercial Availability and Lead Time

The target compound is currently available from a limited number of specialty chemical suppliers (e.g., AKSci, catalog 1589DR) with a documented purity specification of 95% . In contrast, unsubstituted acetohydrazide and 2-cyclopropylacetohydrazide are broadly available from dozens of global vendors as commodity items . The restricted commercial availability of 2-[(cyclopropylmethyl)(methyl)amino]acetohydrazide reflects its status as a specialized building block with defined structural novelty rather than a generic reagent. For procurement planning, lead times for this compound are typically 1-2 weeks for small quantities (grams), whereas commodity hydrazides are available for next-day shipment.

Commercial Availability & Lead Time
Supporting evidence
Limited suppliers (≤3); lead time 5–10 days vs. ≥20 suppliers, 1–2 days
Specialized building block; procurement planning required.
Supplier catalog assessment; may change over time.
Supply chain Custom synthesis Building block sourcing

2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide: Application Scenarios


Lead Optimization: CNS and Intracellular Enzyme Targets

The combination of a cyclopropylmethyl group (providing metabolic shielding) and a tertiary amine (providing titratable basicity) makes this compound an ideal starting scaffold for programs targeting enzymes with intracellular active sites that are susceptible to oxidative metabolism, such as histone deacetylases (HDACs), prolyl hydroxylases (PHDs), or monoamine oxidases (MAOs). Class-level evidence from cyclopropylmethyl hydrazide HDAC inhibitors demonstrates that the cyclopropylmethyl motif contributes to nanomolar potency (IC₅₀ = 39.9 nM for analog Compound 2g) [1]. The increased molecular weight (157.21 Da) and calculated lipophilicity relative to parent acetohydrazide position this building block in favorable property space for blood-brain barrier penetration [2].

Dual-Handle Diversification for Parallel Synthesis

The compound provides two orthogonal reactive handles — the terminal hydrazide group and the tertiary amine — enabling independent or sequential derivatization in library synthesis workflows. Researchers can first functionalize the hydrazide moiety via hydrazone formation with diverse aldehydes/ketones, then subsequently modify the tertiary amine through alkylation or acylation, effectively doubling the chemical space accessible per synthetic operation compared to mono-functional hydrazide building blocks .

pH-Dependent Solubility Modulation

The tertiary amine motif with calculated pKa ~7.0-8.5 provides a protonation handle absent in simpler hydrazides, enabling researchers to modulate aqueous solubility through pH adjustment or salt formation (e.g., hydrochloride, mesylate) [3]. This property is critical for early-stage formulation development and in vivo PK studies, where achieving adequate exposure often requires pH-dependent solubilization strategies that are not feasible with non-basic hydrazide analogs.

Metabolic Stability for Chemical Probe Development

For chemical biology applications requiring sustained cellular exposure or in vivo target engagement studies, the cyclopropylmethyl group may provide intrinsic protection against CYP-mediated oxidative metabolism, a well-documented class effect of cyclopropyl-containing compounds [4]. This reduces the need for time-consuming iterative metabolic optimization and supports the use of this compound as a core scaffold for probe development targeting enzymes with short-lived endogenous substrates.

Application
Selection Property
Validation Focus
CNS and intracellular enzyme lead optimization
Cyclopropylmethyl motif with titratable tertiary amine
Metabolic stability and intracellular target engagement assessment
Parallel library synthesis via dual-handle diversification
Orthogonal hydrazide and tertiary amine reactive handles
Sequential derivatization efficiency and chemical space coverage
pH-dependent solubility modulation for early formulation
Tertiary amine pKa ~7.0–8.5 enabling salt formation
Solubility and exposure in model systems
Chemical probe development for sustained target engagement
Cyclopropylmethyl metabolic shielding potential
CYP-mediated oxidation liability and intracellular probe duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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